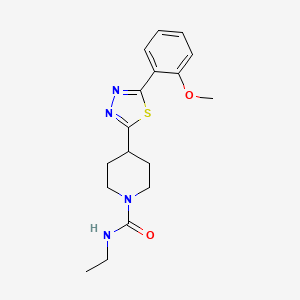![molecular formula C15H14Cl2N2O2 B3012203 (E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid CAS No. 956740-74-2](/img/structure/B3012203.png)
(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid, commonly known as DCP-LA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DCP-LA is a pyrazole derivative that has been synthesized through a number of methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of DCP-LA is not fully understood, but it is believed to act on multiple pathways in the body. DCP-LA has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation. DCP-LA has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
DCP-LA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis, and to increase cell survival. DCP-LA has also been shown to increase the production of neurotrophic factors, such as BDNF and NGF, which are involved in the growth and survival of neurons. In addition, DCP-LA has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
DCP-LA has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. DCP-LA is also stable and can be stored for long periods of time. However, there are also limitations to the use of DCP-LA in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, it has not been extensively studied in humans, and its potential side effects are not well known.
将来の方向性
There are a number of future directions for the study of DCP-LA. One area of research is the potential use of DCP-LA in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of DCP-LA in cancer treatment. In addition, further studies are needed to fully understand the mechanism of action of DCP-LA, and to determine its potential side effects. Overall, DCP-LA is a promising compound that has the potential to be used in a variety of therapeutic applications.
合成法
DCP-LA has been synthesized through a number of methods, including the reaction of 3,5-dimethyl-1-phenylpyrazole with 2,6-dichlorobenzyl chloride in the presence of a base, and the reaction of 2,6-dichlorobenzylamine with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid in the presence of a coupling agent. These methods have resulted in the production of DCP-LA with high purity and yield.
科学的研究の応用
DCP-LA has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. DCP-LA has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, DCP-LA has been shown to have anti-cancer effects, and has been studied for its potential use in cancer treatment.
特性
IUPAC Name |
(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-11(6-7-15(20)21)10(2)19(18-9)8-12-13(16)4-3-5-14(12)17/h3-7H,8H2,1-2H3,(H,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLFZGMSYKAKPT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}prop-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)
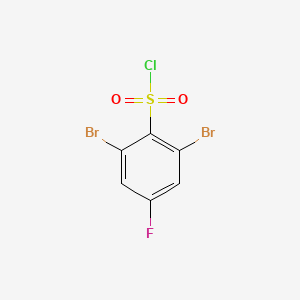
![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)
![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)

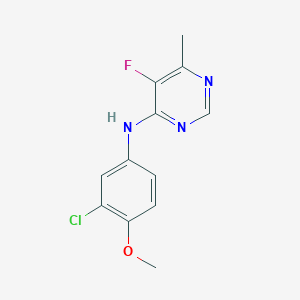
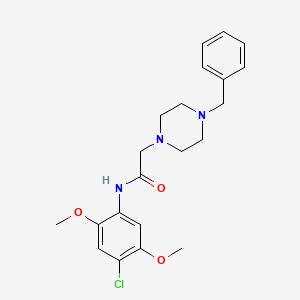


![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)
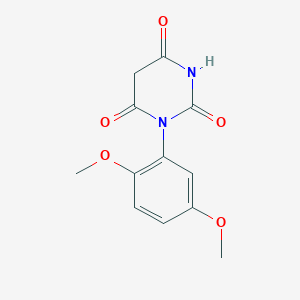
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B3012138.png)
